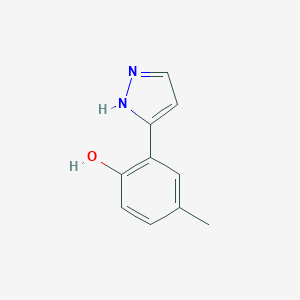

3-(2-Hydroxy-5-methylphenyl)pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Medicinal Chemistry and Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.gov Its structural features, including the ability to participate in hydrogen bonding and various other molecular interactions, make it an ideal scaffold for designing molecules that can bind to biological targets with high affinity and specificity. The versatility of the pyrazole core allows for the introduction of diverse substituents at multiple positions, enabling fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. nih.gov

This structural adaptability has led to the incorporation of the pyrazole moiety into a wide array of approved drugs, demonstrating its clinical significance. Notable examples include the anti-inflammatory drug celecoxib, the anticancer agent crizotinib, and the anti-obesity medication rimonabant (B1662492). nih.gov The proven success of these drugs has solidified the status of the pyrazole scaffold as a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme. mdpi.com Consequently, the pyrazole nucleus continues to be a focal point of intensive research for the development of new therapeutic agents. nih.gov

Overview of Therapeutic and Industrial Relevance of Pyrazole Derivatives

The therapeutic and industrial applications of pyrazole derivatives are extensive and varied. nih.gov In the pharmaceutical industry, these compounds have demonstrated a broad spectrum of biological activities, including:

Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives exhibit potent anti-inflammatory and pain-relieving properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govijpsjournal.com

Anticancer Activity: A significant number of pyrazole-based compounds have been investigated for their potential as anticancer agents, targeting various pathways involved in tumor growth and proliferation. mdpi.comnih.govnih.gov

Antimicrobial Properties: Pyrazole derivatives have shown efficacy against a range of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective agents. nih.gov

Antiviral Activity: Certain pyrazole analogs have been identified as having potential antiviral effects. nih.gov

Neuroprotective and Anticonvulsant Activities: Research has also explored the potential of pyrazole derivatives in treating neurological disorders. researchgate.net

Beyond the pharmaceutical realm, pyrazole derivatives have found applications in the agrochemical industry as herbicides and insecticides. nih.gov Their diverse functionalities make them valuable intermediates in organic synthesis and material science. researchgate.net

Research Landscape of Hydroxyphenyl Pyrazole Compounds

Within the broad class of pyrazole derivatives, those bearing a hydroxyphenyl substituent have garnered considerable attention from the scientific community. The presence of a hydroxyl group on the phenyl ring introduces a key functional group that can participate in hydrogen bonding, a critical interaction for binding to many biological targets. The position of the hydroxyl group and the presence of other substituents on the phenyl ring can significantly influence the biological activity of the compound.

Research into hydroxyphenyl pyrazole compounds has revealed a range of promising biological activities. Studies have demonstrated their potential as:

Anti-inflammatory Agents: Several hydroxyphenyl pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory effects. nih.gov For instance, some compounds have shown significant inhibition of inflammatory mediators.

Anticancer Agents: The anticancer potential of hydroxyphenyl pyrazoles is an active area of investigation. nih.govnih.gov Research has shown that certain derivatives can inhibit the growth of various cancer cell lines. nih.govnih.gov For example, a series of 4,5-dihydropyrazole derivatives containing a hydroxyphenyl moiety were designed and synthesized as potential inhibitors of the BRAF(V600E) kinase, a key target in some cancers. mdpi.com

Antioxidant Agents: The phenolic hydroxyl group can also impart antioxidant properties to these molecules, which is a desirable feature in the context of various diseases associated with oxidative stress. nih.gov

The synthesis of hydroxyphenyl pyrazoles often involves the cyclization of a chalcone (B49325) precursor with hydrazine (B178648) or a substituted hydrazine. nih.govacs.org Chalcones, which are α,β-unsaturated ketones, can be readily prepared through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). nih.gov

Table 1: Examples of Biologically Active Hydroxyphenyl Pyrazole Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Anticancer (BRAF(V600E) inhibitor) | mdpi.com |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Anticancer (BRAF(V600E) inhibitor) | mdpi.com |

Contextualizing 3-(2-Hydroxy-5-methylphenyl)pyrazole within Current Research Paradigms

The specific compound, this compound, fits squarely within the research paradigm of hydroxyphenyl pyrazoles. Its structure features a pyrazole ring substituted at the 3-position with a 2-hydroxy-5-methylphenyl group. This particular arrangement of substituents, with a hydroxyl group ortho to the point of attachment to the pyrazole ring and a methyl group in the para position, presents a unique chemical entity with the potential for distinct biological activities.

While extensive, dedicated research on this compound is not widely available in the public domain, its synthesis has been reported as part of broader chemical libraries. orientjchem.org The synthesis of such a compound would likely follow the established methodologies for pyrazole formation, potentially through the reaction of a corresponding chalcone with hydrazine.

Based on the known biological activities of structurally related hydroxyphenyl pyrazoles, it is plausible to hypothesize that this compound could exhibit anti-inflammatory, anticancer, or antioxidant properties. The presence of the ortho-hydroxyl group could facilitate intramolecular hydrogen bonding, influencing the compound's conformation and its interaction with biological macromolecules. The methyl group at the 5-position of the phenyl ring could also impact its lipophilicity and metabolic stability.

Further dedicated studies are required to elucidate the specific synthesis, characterization, and biological evaluation of this compound to fully understand its potential within the landscape of medicinal chemistry.

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 57148-86-4 | scbt.com |

| Molecular Formula | C₁₀H₁₀N₂O | scbt.comuni.lu |

| Molecular Weight | 174.19 g/mol | scbt.com |

| IUPAC Name | 4-methyl-2-(1H-pyrazol-3-yl)phenol | uni.lu |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Crizotinib |

| Rimonabant |

| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone |

| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone |

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOTULBCYDISHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425657 | |

| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57148-86-4 | |

| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57148-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Hydroxy 5 Methylphenyl Pyrazole and Its Derivatives

Classical and Contemporary Approaches to Pyrazole (B372694) Synthesisresearchgate.netdergipark.org.trnih.gov

The construction of the pyrazole ring is most commonly achieved through the reaction of a binucleophile, typically hydrazine (B178648) or its derivatives, with a three-carbon electrophilic synthon. Variations in this fundamental approach define the classical and contemporary methods.

Cyclocondensation Reactionsdergipark.org.tr

Cyclocondensation is the most traditional and widely employed method for pyrazole synthesis. This strategy typically involves the reaction of hydrazine with 1,3-difunctional compounds like 1,3-diketones or α,β-unsaturated carbonyl compounds (chalcones).

The reaction of 1,3-diketones with hydrazines, known as the Knorr pyrazole synthesis, is a direct and efficient route. mdpi.com For the synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole, a key intermediate is a 1,3-diketone bearing the 2-hydroxy-5-methylphenyl group. For instance, the Baker-Venkataraman rearrangement of the ester derived from 1-(2-Hydroxy-5-methyl-phenyl)-ethanone can yield the required 1-(2-Hydroxy-5-methyl-phenyl)-3-aryl-propane-1,3-dione. orientjchem.org Subsequent reaction of this diketone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) or acetic acid leads to the cyclized pyrazole product. The reaction often proceeds by refluxing the mixture, with the regioselectivity depending on the substitution pattern of the diketone and the hydrazine derivative used. organic-chemistry.org

Another robust cyclocondensation approach utilizes α,β-unsaturated ketones, commonly known as chalcones. The synthesis of the requisite chalcone (B49325) precursor, such as 1-(2-hydroxy-5-methylphenyl)-3-aryl-2-propen-1-one, is achieved via a Claisen-Schmidt condensation between 2'-hydroxy-5'-methylacetophenone (B74881) and an appropriate aryl aldehyde. nih.govorientjchem.org The resulting chalcone can then be reacted with hydrazine hydrate. This reaction typically proceeds through a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. nih.govelifesciences.org If the reaction is performed under milder conditions or with substituted hydrazines, the intermediate pyrazoline may be isolated, which can then be oxidized to the aromatic pyrazole. nih.gov

| Precursor Type | Key Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diketone | 1-(2-Hydroxy-5-methyl-phenyl)-3-(4-propoxy-phenyl)-propane-1,3-dione, Hydrazine | Reflux in Ethanol | 3-(2-Hydroxy-5-methylphenyl)-5-(4-propoxyphenyl)pyrazole | 71% (for diketone) | orientjchem.org |

| Chalcone | 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, Hydrazine Hydrate | Reflux in Acetic Acid | 3-(2-Hydroxy-5-methylphenyl)-5-(3-methylthiophen-2-yl)pyrazole | Not specified | nih.gov |

| Chalcone | Chalcones, Hydrazine Hydrate | Reflux in Glacial Acetic Acid | N-acetyl-pyrazoline derivatives | 50-82% | nih.govelifesciences.org |

| 1,3-Monothiodiketone | 1,3-Bis(het)aryl-monothio-1,3-diketones, Arylhydrazines | Reflux in Ethanol | 1-Aryl-3,5-bis(het)arylpyrazoles | Good to Excellent | acs.orgresearchgate.net |

1,3-Dipolar Cycloaddition Reactionsdergipark.org.trnih.gov

The 1,3-dipolar cycloaddition offers a powerful and atom-economical pathway to pyrazoles. nih.gov This method involves the [3+2] cycloaddition of a 1,3-dipole, typically a diazo compound, with a dipolarophile, which is usually an alkyne or an alkene. nih.govacs.org

For the synthesis of this compound, one could envision the reaction between a diazo compound and an alkyne bearing one of the required substituents. A plausible route would be the reaction of 2-ethynyl-4-methylphenol with diazomethane. Alternatively, a diazo compound could be generated in situ from the tosylhydrazone of an appropriate aldehyde, which then reacts with an alkyne. acs.org This method can be highly regioselective, depending on the electronic nature of the substituents on both the diazo compound and the alkyne. acs.org The reaction often proceeds under thermal conditions, and in some cases, without the need for a catalyst, making it a "clean" synthetic process. rsc.orgrsc.org

| 1,3-Dipole Source | Dipolarophile | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| α-Diazocarbonyl compounds | Alkynes | Heating, Solvent-free | High yields, no work-up needed | rsc.orgrsc.org |

| Tosylhydrazone salts (in situ diazo generation) | Terminal Alkynes | One-pot | Regioselective formation of 3,5-disubstituted pyrazoles | acs.org |

| α-Bromo-N-tosylhydrazones | Terminal Alkynes, NH-azoles | Base (K₂CO₃), CH₃CN, 60 °C | Three-component cascade synthesis | rsc.org |

| Diazo compounds | Electron-deficient alkenes | Various | Atom-economic strategy for functionalized pyrazoles | nih.gov |

Multi-component Reactions (MCRs)dergipark.org.trnih.govmdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a cornerstone of modern organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.orgrsc.org

A common MCR strategy for pyrazoles involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. beilstein-journals.org To synthesize a derivative of this compound, one could employ a four-component reaction of an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate. mdpi.comjetir.org These reactions are often catalyzed by a base or a Lewis acid and can be performed in environmentally friendly solvents like water. longdom.org The versatility of MCRs allows for the creation of highly substituted pyrazole cores in a single step, which would otherwise require a multi-step sequence. beilstein-journals.orgrsc.org

| Components | Catalyst/Medium | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Enaminones, Benzaldehyde (B42025), Hydrazine-HCl | Ammonium (B1175870) acetate (B1210297) / Water | Polyfunctionalized pyrazoles | Green, straightforward protocol | longdom.org |

| Aldehydes, 1,3-Dicarbonyls, Hydrazines | Various catalysts | Substituted pyrazoles | In situ generation of intermediates | beilstein-journals.org |

| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Piperidine / Water | Pyrano[2,3-c]pyrazoles | Time-efficient, room temperature | mdpi.com |

| α-Bromo-N-tosylhydrazones, Alkynes, NH-azoles | K₂CO₃ / CH₃CN | Polysubstituted pyrazoles | Fast generation of molecular diversity | rsc.org |

Green Chemistry Principles in Pyrazole Synthesisresearchgate.netdergipark.org.trnih.govrsc.orgmdpi.com

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In pyrazole synthesis, this often involves minimizing or eliminating hazardous solvents and reducing energy consumption through methods like solvent-free reactions and microwave assistance.

Solvent-Free Synthetic Protocolsdergipark.org.trnih.gov

Conducting reactions without a solvent offers significant environmental benefits by reducing waste and eliminating the hazards associated with volatile organic compounds. tandfonline.comtandfonline.com Many pyrazole syntheses can be adapted to solvent-free conditions. For example, the cyclocondensation of chalcones with hydrazine hydrate can be performed by simply grinding the reactants together, sometimes with a catalytic amount of a solid acid or base. researchgate.net

Another approach involves using a small amount of a reusable, non-volatile medium like an ionic liquid to facilitate the reaction. jetir.org Researchers have successfully synthesized pyrano[2,3-c]pyrazole derivatives through a multi-component reaction under solvent-free conditions using an ionic liquid catalyst, achieving high yields in very short reaction times. jetir.org Similarly, other protocols have been developed for the synthesis of pyrazole derivatives at room temperature under solvent-free conditions in the presence of tetrabutylammonium (B224687) bromide, which acts as a polar reaction medium. tandfonline.comtandfonline.com

| Reactants | Method/Catalyst | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Ionic Liquid (NMPyTs) | Grinding | Simple workup, short reaction time (7-15 min) | jetir.org |

| Isocyanides, Dialkyl acetylenedicarboxylates, 1,2-Dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB) | Room Temperature | Environmentally friendly, good yields (75-86%) | tandfonline.comtandfonline.com |

| Chalcones, Hydrazines | Grinding | Room Temperature | Environmentally benign methodology | researchgate.net |

| α-Diazocarbonyl substrates, Alkynes | Heating | Solvent-free | High yields, no purification needed | rsc.orgrsc.org |

Microwave-Assisted Synthesisdergipark.org.trnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.tr By using microwave irradiation, reaction times can often be reduced from hours to minutes, and yields can be significantly improved compared to conventional heating methods. nih.govthepharmajournal.com

The synthesis of pyrazoles from chalcones and hydrazines is particularly amenable to microwave assistance. nih.govthepharmajournal.comuobasrah.edu.iq For instance, the condensation of an acetophenone (B1666503) with an aldehyde to form a chalcone, followed by its cyclization with hydrazine hydrate, can be efficiently carried out in a microwave reactor. nih.govrsc.org These reactions are often performed in a minimal amount of a high-boiling polar solvent like ethanol or acetic acid, or sometimes under solvent-free conditions. mdpi.comrsc.org The rapid, localized heating provided by microwaves allows for efficient energy transfer, leading to faster and cleaner reactions. dergipark.org.tr

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Chalcones, Hydrazine Hydrate, Oxalic Acid | Ethanol, Acetic acid (cat.) | Not specified | High | nih.gov |

| Acetophenone, p-Substituted Benzaldehyde, Hydrazine | Piperidine (cat.), Microwave irradiation | 2 min | High | thepharmajournal.com |

| Tosylhydrazones, α,β-Unsaturated Carbonyls | Solvent-free, Microwave irradiation | Short | High | mdpi.com |

| Quinolin-2(1H)-one-based chalcones, Arylhydrazines | Acetic Acid, 360W, 120°C | 7-10 min | 68-86% | rsc.org |

| Chalcones, Phenyl Hydrazine | Acetic Acid/Water, 150W, 100°C | 5-30 min | 58-75% | rsc.org |

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in green chemistry, accelerating chemical reactions by providing the necessary activation energy through acoustic cavitation. rsc.orgmdpi.com This technique, known as sonochemistry, offers several advantages, including shorter reaction times, milder conditions, and often higher yields compared to conventional heating methods. rsc.orgmdpi.comsemanticscholar.org

The synthesis of pyrazole derivatives is well-suited to ultrasound assistance. For instance, a series of 5-aryl-1H-pyrazole derivatives have been synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-one with hydrazine hydrate under ultrasound irradiation without a catalyst, achieving high yields in a short time. rsc.org Another green protocol involves the catalyst-free synthesis of highly substituted pyrazoles via the reaction of aldehydes, malononitrile, and phenylhydrazine (B124118) in a mixture of polyethylene (B3416737) glycol (PEG-400) and water under ultrasonic conditions. nih.gov This method is noted for its operational simplicity and reduced environmental impact. nih.gov

A highly relevant example is the ultrasound-assisted, three-component synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones in water. researchgate.netacs.org This reaction demonstrates the utility of ultrasound in constructing complex molecules that incorporate a hydroxyphenyl-pyrazole-like substructure under environmentally friendly conditions. researchgate.netacs.org The use of ultrasound can significantly enhance the efficiency of such multicomponent reactions, making it a preferred method for synthesizing complex heterocyclic systems. nih.gov

| Derivative Type | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazole-containing 1,3,4-oxadiazoles | Conventional (Reflux) | Ethanolic KOH, 6-9 h | 6-9 hours | 59-66% | mdpi.com |

| Pyrazole-containing 1,3,4-oxadiazoles | Microwave-Assisted | Ethanolic KOH, 400W, 5-8 min | 5-8 minutes | Good | mdpi.com |

| 5-Aryl-1H-pyrazoles | Ultrasound | Catalyst-free, Room Temp | Short | High | rsc.org |

| Pyranopyrazoles | Ultrasound | CoFe2O4 catalyst, Aqueous medium, 5 min | 5 minutes | High | mdpi.com |

Aqueous Medium Reactions

Water is considered the ideal green solvent due to its non-toxic, non-flammable, and abundant nature. academie-sciences.fr Performing organic syntheses in water offers significant environmental and economic benefits. The synthesis of pyrazoles in aqueous media has been extensively explored, often leading to improved reaction rates and selectivities. academie-sciences.fracs.org

An "on water" synthesis method has been developed for N-unsubstituted pyrazoles by the cyclization of 1,3-diketones with semicarbazide (B1199961) hydrochloride, which serves as a safer alternative to hydrazine. capes.gov.br This approach avoids toxic solvents and often does not require complex purification steps. capes.gov.br Another green protocol describes the synthesis of tetrasubstituted pyrazoles in water using cetyltrimethylammonium bromide (CTAB) as a surfactant, which facilitates the one-pot reaction of arylaldehydes, ethyl acetoacetate, and hydrazines. academie-sciences.fr Furthermore, the synthesis of pyrazoles has been achieved in electrically charged water microdroplets, which leverages the unique acidity at the microdroplet interface to drive the reaction in milliseconds, a significant acceleration compared to bulk reactions. mdpi.com

Catalysis in Environmentally Benign Syntheses

The use of catalysts is central to green chemistry as they can increase reaction efficiency and reduce waste. acs.org Environmentally benign catalysts are typically non-toxic, recyclable, and can function under mild conditions, often in green solvents like water or ethanol. nih.govrsc.org

Several types of catalysts have been employed for the green synthesis of pyrazoles.

Heterogeneous Catalysts: Amberlyst-70, a recyclable resinous catalyst, has been used for the condensation of 1,3-diketones with hydrazines in water at room temperature. nih.gov Similarly, nano-ZnO has been shown to be an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles. ias.ac.in Nanomagnetic catalysts, such as Fe3O4@SiO2, are particularly advantageous as they can be easily recovered using a magnet and reused multiple times without significant loss of activity. mdpi.comacs.org

Homogeneous Catalysts: Simple, inexpensive catalysts like ammonium chloride have been used for Knorr pyrazole synthesis in ethanol, a renewable solvent. rsc.org Molecular iodine has also been reported as an efficient catalyst for the one-pot, multi-component synthesis of highly functionalized pyrazoles in water. ingentaconnect.com

Biocatalysts: In an innovative approach, waste from kinnow peels has been developed into a green catalyst for synthesizing β-amino alcohols, showcasing the potential of biomass-derived catalysts in sustainable chemistry. mdpi.com

| Catalyst | Catalyst Type | Reaction | Solvent | Key Advantages | Reference |

|---|---|---|---|---|---|

| Amberlyst-70 | Heterogeneous (Resin) | Condensation of 1,3-diketones and hydrazines | Water | Recyclable, non-toxic, inexpensive | nih.gov |

| Ammonium Chloride | Homogeneous | Knorr pyrazole synthesis | Ethanol | Readily available, inexpensive, non-toxic | rsc.org |

| Molecular Iodine | Homogeneous | One-pot multicomponent synthesis | Water | Efficient, no by-product formation | ingentaconnect.com |

| Nano-ZnO | Heterogeneous (Nanocatalyst) | Condensation of phenylhydrazine and ethyl acetoacetate | - | Excellent yield, short reaction time | ias.ac.in |

| Fe3O4@SiO2 | Heterogeneous (Magnetic Nanocatalyst) | Four-component synthesis of pyranopyrazoles | H2O/EtOH | Magnetically separable, reusable | mdpi.comacs.org |

Functionalization and Derivatization Strategies for the Chemical Compound

The dual reactive nature of this compound, possessing both a pyrazole ring and a hydroxyphenyl group, allows for a wide range of functionalization strategies. These modifications can be targeted at the pyrazole core, the phenolic ring, or can involve the construction of new fused ring systems.

Modification of the Pyrazole Ring

The pyrazole ring has several positions available for functionalization, including the two nitrogen atoms and the three carbon atoms (C3, C4, C5). Direct C-H functionalization has emerged as a powerful strategy, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov

Palladium-catalyzed C-H arylation allows for the direct attachment of aryl groups to the pyrazole nucleus. capes.gov.brnih.gov The reactivity of the C-H bonds in pyrazole typically follows the order C5 > C4 >> C3. capes.gov.br To overcome the low reactivity of the C3 position, a strategy involving a [2-(trimethylsilyl)ethoxymethyl] (SEM) protecting group has been developed. capes.gov.bracs.org This "SEM switch" transposes the protecting group between the two nitrogen atoms, effectively converting the unreactive C3 position into a reactive C5 position, enabling sequential and regioselective arylation. capes.gov.bracs.org Copper-catalyzed methods have also been developed for the aerobic oxidative C(sp2)–H amination to form the C-N bond in pyrazole synthesis. acs.orgacs.org

Formylation of the pyrazole ring is another key modification. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), can introduce a formyl group at the C4 position of pyrazole derivatives, such as in the synthesis of 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov This formyl group then serves as a versatile handle for further transformations. nih.gov

Substitution on the Hydroxyphenyl Moiety

The hydroxyphenyl group in this compound is an activated aromatic system, susceptible to electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para-directing group, making the positions ortho and para to it highly reactive. libretexts.org

A direct example of this is the nitration of the phenolic ring. The synthesis of 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl/heteryl) pyrazoles has been reported, starting from 1-(2'-hydroxy-3'-nitro-5'-methylphenyl)-3-aryl/heteryl-2-propen-1-ones and reacting them with hydrazine hydrate. orientjchem.org This demonstrates that an electrophile (the nitronium ion, NO2+) is directed to the C3' position, which is ortho to the activating hydroxyl group. The hydroxyl group's strong activating nature facilitates reactions even with weak electrophiles. libretexts.org This inherent reactivity allows for various substitutions on the phenyl ring, enabling the tuning of the molecule's electronic and steric properties.

Introduction of Bridging Units and Fused Systems

The reactive sites on both the pyrazole and hydroxyphenyl moieties can be utilized to construct more complex molecular architectures, including bridged and fused heterocyclic systems. These systems are of great interest in medicinal chemistry due to their rigid structures and diverse biological activities. mdpi.comingentaconnect.com

Pyranopyrazoles: These fused systems can be synthesized through multicomponent reactions. mdpi.comresearchgate.net A common route involves the one-pot, four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.govias.ac.in The reaction typically proceeds through a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. nih.govresearchgate.net The synthesis of 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones from pyrazole-chalcone precursors highlights a method to fuse a pyranone ring to a pyrazole core. mdpi.com

Pyrazolo[3,4-b]pyridines: This fused heterocyclic system is of significant pharmacological interest. acs.orgingentaconnect.com Syntheses often start from 5-aminopyrazoles, which undergo cyclization with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.comnih.gov For instance, novel pyrazolo[3,4-b]pyridines have been synthesized by the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones in the presence of a ZrCl4 catalyst. mdpi.com One-pot syntheses are also available, such as the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles, which proceeds with high regioselectivity. acs.org These strategies provide access to a diverse range of pyrazolo[3,4-b]pyridine derivatives decorated with various functional groups. acs.orgrsc.org

Synthetic Challenges and Optimization for this compound

The synthesis of this compound, while based on established reactions, presents several challenges that necessitate careful optimization of reaction conditions to ensure high yields and purity of the final product. These challenges primarily revolve around the initial Claisen-Schmidt condensation to form the chalcone intermediate and the subsequent cyclization reaction with hydrazine.

A significant challenge in the synthesis of pyrazoles from α,β-unsaturated ketones (chalcones) and substituted hydrazines is controlling the regioselectivity. When an unsymmetrical diketone or a substituted hydrazine is used, the formation of two different regioisomers is possible. The choice of solvent and catalyst can play a crucial role in directing the reaction towards the desired isomer.

Another common issue is the formation of the intermediate pyrazoline, a partially saturated five-membered ring, which then needs to be oxidized to the aromatic pyrazole. organic-chemistry.org The choice of oxidizing agent and reaction conditions for this step is critical to avoid side reactions and ensure a high conversion rate. Common oxidation protocols include using bromine or simply heating the pyrazoline in a solvent like DMSO in the presence of oxygen. organic-chemistry.org

For 2'-hydroxychalcones, such as the precursor to this compound, there is a potential for competing cyclization reactions, leading to the formation of flavones or aurones as byproducts. The optimization of the reaction conditions, including temperature and the choice of catalyst, is essential to favor the formation of the desired pyrazole.

The synthesis of a nitro-derivative, 3-(2'-hydroxy-3'-nitro-5'-methylphenyl)-5-(aryl/heteryl) pyrazole, has been reported via the reaction of the corresponding chalcone with hydrazine hydrate in ethanol, indicating that this solvent is suitable for the cyclization step. inpressco.com

Optimization studies on the synthesis of pyrazoline derivatives from chalcones have explored various catalysts and solvents. For instance, glacial acetic acid and molecular iodine have been used to achieve excellent yields in shorter reaction times. nih.gov The reaction of chalcones with hydrazine hydrate in glacial acetic acid under reflux conditions is a commonly employed method. nih.gov

Interactive Data Table: Synthesis of Pyrazole Derivatives from Chalcones

| Entry | Chalcone Precursor | Hydrazine Source | Solvent | Catalyst/Additive | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | 1-(2'-hydroxy-3'-nitro-5'-methylphenyl)-3-aryl-2-propen-1-one | Hydrazine hydrate | Ethanol | - | Reflux | 3-(2'-Hydroxy-3'-nitro-5'-methylphenyl)-5-aryl-pyrazole | - | inpressco.com |

| 2 | Chalcone | Hydrazine hydrate | Glacial Acetic Acid | - | Reflux, 6.5 h | Pyrazoline derivative | - | nih.gov |

| 3 | Chalcone | Phenylhydrazine | Ethanol | Glacial Acetic Acid | Reflux, 6-8 h | Phenyl-substituted pyrazole | - | |

| 4 | (E)-1,3-bis(2-hydroxyphenyl)prop-2-en-1-one | Hydrazine hydrate | - | Sodium impregnated on activated chicken eggshells (Na-ACE) | - | 2,2'-(4,5-dihydro-1H-pyrazol-3,5-diyl)diphenol | 64 | organic-chemistry.org |

Note: The yields for entries 1 and 3 were not specified in the source material.

The data illustrates that the reaction conditions, particularly the choice of solvent and catalyst, are key variables in the synthesis of pyrazole derivatives from chalcones. The use of acidic catalysts like glacial acetic acid is common, and heterogeneous catalysts are also being explored for improved reaction efficiency and easier product purification.

Biological Activity and Pharmacological Potential of 3 2 Hydroxy 5 Methylphenyl Pyrazole Analogues

Anti-inflammatory Properties

Analogues of 3-(2-Hydroxy-5-methylphenyl)pyrazole have shown notable potential as anti-inflammatory agents. The anti-inflammatory effects of pyrazole (B372694) derivatives are often attributed to their ability to modulate key enzymes and pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. researchgate.net Consequently, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Several pyrazole derivatives have been identified as potent and selective COX-2 inhibitors. For instance, celecoxib, a well-known anti-inflammatory drug, features a 1,5-diaryl pyrazole scaffold and exhibits high selectivity for COX-2. nih.gov Research into novel pyrazole analogues continues to yield compounds with significant COX-2 inhibitory activity. A study on new thymol-pyrazole hybrids revealed compounds with in vitro COX-2 inhibitory activity nearly equal to celecoxib. nih.gov Specifically, compounds 8b , 8g , 8c , and 4a from this series displayed IC50 values against COX-2 of 0.043, 0.045, 0.063, and 0.068 µM, respectively, comparable to celecoxib's IC50 of 0.045 µM. nih.gov

Furthermore, a series of novel pyrazole derivatives were designed as anticancer agents with selective COX-2 inhibition. nih.gov Compounds 11 , 12 , and 15 in this series demonstrated superior potency with IC50 values ranging from 0.043 to 0.049 μM. nih.gov Another study reported a novel pyrazole derivative, AD 532 , as a promising and safe anti-inflammatory agent due to its COX-2 inhibitory action and minimal side effects in preclinical studies. nih.gov Although this compound was a less potent COX-2 inhibitor in vitro compared to celecoxib, it showed a favorable safety profile. nih.gov

The structure-activity relationship of these compounds often highlights the importance of specific substitutions on the pyrazole and phenyl rings for COX-2 selectivity and potency. The presence of a sulfonamide or methylsulfonyl group at the para-position of a phenyl ring attached to the pyrazole is a common feature in many selective COX-2 inhibitors. nih.gov

Table 1: COX-2 Inhibition by Pyrazole Analogues

| Compound | IC50 (µM) for COX-2 | Reference |

|---|---|---|

| Celecoxib | 0.045 | nih.gov |

| 8b | 0.043 | nih.gov |

| 8g | 0.045 | nih.gov |

| 8c | 0.063 | nih.gov |

| 4a | 0.068 | nih.gov |

| 11 | 0.043-0.049 | nih.gov |

| 12 | 0.043-0.049 | nih.gov |

| 15 | 0.043-0.049 | nih.gov |

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, pyrazole analogues can modulate various inflammatory pathways. Inflammation is a complex process involving numerous mediators and signaling cascades. mdpi.com Some pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and other mediators. For example, certain 3,5-diaryl pyrazoles have demonstrated the ability to inhibit TNF-α and IL-6. nih.gov

The dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) is an emerging strategy to develop safer anti-inflammatory drugs, as it can prevent the shunting of the arachidonic acid metabolism towards the production of pro-inflammatory leukotrienes. mdpi.com Thymol-pyrazole hybrids have been investigated for this dual inhibitory activity, with all tested compounds showing higher in vitro 5-LOX inhibitory activity than the reference compound, quercetin. nih.gov

Furthermore, some pyrazole derivatives modulate inflammatory responses through interactions with N-formyl peptide receptors (FPRs), which play a key role in inflammation. nih.gov However, studies on a series of pyrazole and pyrazolone (B3327878) derivatives as FPR agonists indicated that the pyrazole nucleus might not be the most suitable scaffold for this specific target. nih.gov

Anticancer Activity

The pyrazole scaffold is a cornerstone in the design of modern anticancer agents, with several pyrazole-containing drugs approved for clinical use. nih.govbohrium.com Analogues of this compound have been investigated for their potential to inhibit cancer cell proliferation, induce programmed cell death, and interfere with specific signaling pathways crucial for tumor growth and survival.

Inhibition of Cancer Cell Growth

A significant body of research has demonstrated the potent antiproliferative activity of pyrazole derivatives against various cancer cell lines. In a study on novel pyrazole derivatives, compounds were evaluated for their tumor cell growth inhibitory activity against human breast cancer (MCF-7), erythroleukemia (K562), and lung cancer (A549) cell lines. waocp.org The pyrazole analogues 5a-e were generally more potent than the corresponding benzofuropyrazole derivatives, with compound 5b being 5- to 35-fold more potent than the reference drug ABT-751 in inhibiting A549 and K562 cell growth. waocp.org

Another study focused on a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potential EGFR inhibitors. nih.gov Compound 24 from this series showed potent cytotoxicity against non-small cell lung cancer A549 cells and colorectal carcinoma HCT116 cells, with IC50 values of 8.21 and 19.56 µM, respectively. nih.gov Similarly, 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids have demonstrated potent cytotoxicity against a panel of cancer cell lines, with IC50 values comparable to the standard drug etoposide. nih.gov

Table 2: Inhibition of Cancer Cell Growth by Pyrazole Analogues

| Compound | Cancer Cell Line | GI50/IC50 (µM) | Reference |

|---|---|---|---|

| 5b | K562 | 0.021 | waocp.org |

| 5b | A549 | 0.69 | waocp.org |

| 24 | A549 | 8.21 | nih.gov |

| 24 | HCT116 | 19.56 | nih.gov |

| 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | researchgate.net |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many pyrazole derivatives exert their anticancer effects by inducing apoptosis. One study investigated a series of pyrazole derivatives and found that compound 3f induced apoptosis in triple-negative breast cancer cells (MDA-MB-468). researchgate.net This was evidenced by an increase in the levels of reactive oxygen species (ROS) and activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netmdpi.com

Similarly, other studies have shown that pyrazole derivatives can induce apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins. For instance, treatment with certain pyrazoles led to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the cleavage of PARP-1, another hallmark of apoptosis, has been observed in cancer cells treated with pyrazole compounds. nih.gov A thieno[2,3-c]pyrazole derivative, Tpz-1 , was found to induce caspase-dependent apoptosis in acute myeloid leukemia cells. jmchemsci.com

Targeted Therapies Involving Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a common feature of cancer. The pyrazole scaffold is a key component in many protein kinase inhibitors used in targeted cancer therapy. nih.govbohrium.com Several FDA-approved kinase inhibitors, such as Crizotinib, Encorafenib, and Ruxolitinib, contain a pyrazole ring. nih.govbohrium.com

Research into novel pyrazole-based kinase inhibitors is ongoing. A series of 3,5-disubstituted pyrazole derivatives were tested against pancreatic ductal adenocarcinoma cell lines, with compound 22 showing potent antiproliferative activity and inducing apoptosis through a significant increase in caspase-3/7 levels. researchgate.net Another study reported on fused pyrazole derivatives, where compounds 5a and 5e demonstrated protein kinase inhibitory activity. nih.gov

The versatility of the pyrazole scaffold allows for the design of inhibitors targeting a wide range of kinases, including EGFR, CDKs, and JAKs. nih.govnih.gov For example, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were identified as potential EGFR inhibitors. nih.gov The ability of pyrazole analogues to selectively inhibit specific protein kinases makes them highly valuable for the development of targeted anticancer therapies with potentially fewer side effects than traditional chemotherapy.

Antimicrobial Efficacy

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, and its derivatives are recognized for a wide array of pharmacological activities. mdpi.comjocpr.com Among these, the antimicrobial properties of pyrazole analogues have been a subject of extensive research. mdpi.comnih.gov These compounds have demonstrated a broad spectrum of activity, targeting various pathogenic microorganisms. jocpr.com The versatility of the pyrazole ring allows for structural modifications, leading to the development of new agents with enhanced antimicrobial potency. nih.gov

Analogues of this compound have demonstrated significant antibacterial capabilities, particularly against resilient pathogens like Staphylococcus aureus. The pyrazole scaffold is a key component in the development of new antibacterial agents, including those effective against multidrug-resistant strains. jocpr.comnih.gov

Research into pyrazole-ciprofloxacin hybrids has yielded compounds with potent activity against S. aureus. For instance, five specific derivatives—7a, 7b, 7d, 7g, and 7k—exhibited a minimum inhibitory concentration (MIC) of 0.125 μg/mL, which is twice as potent as the standard drug, ciprofloxacin (B1669076) (MIC 0.25 μg/mL). nih.gov The structural-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl rings are crucial for antibacterial efficacy. nih.gov For example, di- or tri-methoxy substituted phenyl derivatives generally showed better activity against S. aureus than their mono-methoxy counterparts. nih.gov Similarly, mono-halophenyl derivatives were more active than di-halophenyl derivatives, with the fluorophenyl derivative being the most potent among the halogenated compounds. nih.gov

Other studies have highlighted different pyrazole-based structures with strong anti-S. aureus activity. Trifluorophenyl-substituted pyrazoles have been identified as potent growth inhibitors of both S. aureus and methicillin-resistant S. aureus (MRSA) strains, with MIC values as low as 0.39 μg/ml. nih.gov Furthermore, aminoguanidine-derived 1,3-diphenyl pyrazoles showed efficacy against several S. aureus strains, including multidrug-resistant clinical isolates, with MIC values ranging from 1 to 32 μg/ml. nih.gov Coumarin-substituted pyrazole derivatives have also been explored as potent agents against S. aureus. mdpi.com

**Table 1: Antibacterial Activity of Pyrazole–Ciprofloxacin Hybrids against S. aureus*** *Data sourced from reference nih.gov

| Compound | Substituent (R) | MIC (μg/mL) vs. S. aureus ATCC 29213 |

|---|---|---|

| 7a | 3,4-dimethoxyphenyl | 0.125 |

| 7b | 3,4,5-trimethoxyphenyl | 0.125 |

| 7d | phenyl | 0.125 |

| 7g | 2-methoxyphenyl | 0.125 |

| 7k | 4-fluorophenyl | 0.125 |

| 7p | 3,4-methylenedioxyphenyl | 0.5 |

| 7c | naphthyl | 1 |

| 7f | 4-methoxyphenyl | 1 |

| 7j | 4-methylphenyl | 1 |

| 7q | benzofuran | 1 |

| Ciprofloxacin (Standard) | - | 0.25 |

The investigation into pyrazole derivatives has revealed promising antifungal agents. nih.govresearchgate.net These compounds are recognized for their activity against a variety of fungal pathogens, including those affecting plants and humans. nih.govnih.gov

A study on novel pyrazole analogues identified a compound that was highly active against Aspergillus niger, showing a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Another comprehensive study evaluated a series of twenty-six new pyrazole compounds containing an aryl trifluoromethoxy group against six different plant pathogenic fungi. nih.gov Most of these compounds demonstrated some level of activity. Notably, compounds 1t and 1v were effective against all tested fungi, with compound 1v showing the highest activity against Fusarium graminearum with a half-maximal effective concentration (EC50) value of 0.0530 μM, comparable to the commercial fungicide pyraclostrobin. nih.gov The structure-activity relationship analysis indicated that a straight chain or cycloalkyl ring at the R1 position and the nature of the R2 substituent on the pyrazole ring significantly influenced the antifungal activity. nih.gov

Additionally, pyrazole-thiazole hybrids have shown significant antifungal activity against Aspergillus niger and Saccharomyces cerevisiae. nih.gov

Table 2: Antifungal Activity of Selected Pyrazole Analogues Data sourced from reference nih.gov

| Fungus | Compound 1v (Inhibition Rate %) | Compound 1t (Inhibition Rate %) | Pyraclostrobin (Inhibition Rate %) |

|---|---|---|---|

| Fusarium graminearum | 55.17 | 58.62 | 74.48 |

| Colletotrichum micotianae | 56.03 | 54.31 | 69.83 |

| Botrytis cinerea | 52.34 | 54.21 | 72.90 |

| Sclerotinia sclerotiorum | 53.68 | 51.32 | 73.16 |

| Rhizoctonia solani | 51.36 | 52.27 | 71.59 |

| Phytophthora infestans | 50.00 | 51.11 | 70.00 |

Pyrazole-containing systems have been identified as having potent therapeutic potential against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV-1), and the H1N1 influenza A virus. nih.gov The structural diversity of pyrazole derivatives allows for the design of molecules that can target specific viral processes. nih.gov

Research on pyrazine-1,3-thiazine hybrid analogues has led to the identification of compounds with significant antiviral effects. nih.gov In studies against HIV-1, compound 3k emerged as a promising inhibitor, demonstrating 94% inhibition with a half-maximal inhibitory concentration (IC50) of 3.26 ± 0.2 μM. nih.gov This activity is linked to the inhibition of HIV-1 reverse transcriptase. nih.gov

In the context of influenza A (H1N1), compound 3d from the same series was found to be the most potent analogue, with an IC50 of 5.32 ± 0.4 μM. nih.gov Its mechanism of action involves the inhibition of the neuraminidase enzyme, with an IC50 value of 11.24 ± 1.1 μm. nih.gov These findings underscore the potential of pyrazole-based compounds in the development of new antiviral therapies. nih.govnih.gov

Enzyme Inhibition Studies

The pyrazole scaffold is a privileged structure for designing enzyme inhibitors, targeting a wide range of enzymes involved in various physiological and pathological processes. mdpi.comnih.gov Analogues of this compound have been specifically investigated for their ability to inhibit key enzymes like Cytochrome P450 and phosphatases. nih.govgoogle.com

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast number of substances. nih.gov Specifically, CYP2E1 is known for its role in metabolizing small molecular weight compounds, including ethanol (B145695) and certain drugs like anesthetics. nih.gov The inhibition of CYP enzymes is a key strategy in managing drug interactions and in the therapy of certain diseases.

Pyrazole derivatives have been patented as inhibitors of Cytochrome P450 enzymes, indicating their potential in this area. google.com While broad-spectrum CYP inhibitors exist, the development of selective inhibitors is a significant goal. Research on other heterocyclic compounds, such as stilbene (B7821643) analogues, has shown potent and selective inhibition of other CYP isoforms like P450s 1A1, 1A2, and 1B1, with IC50 values in the nanomolar range. nih.gov Although specific inhibitory data for this compound analogues against CYP2E1 is not extensively detailed in the provided context, the general class of pyrazoles is a recognized source of CYP inhibitors. google.com A wide variety of drugs, including the muscle relaxant chlorzoxazone (B1668890) and the H2 receptor antagonist cimetidine, are known inhibitors of CYP2E1. drugbank.com

Alkaline phosphatases (APs), particularly tissue-nonspecific alkaline phosphatase (TNAP), are critical enzymes in bone mineralization and are implicated in vascular calcification. nih.gov Nucleotide pyrophosphatase/phosphodiesterases (NPPs) are another class of enzymes involved in similar pathways. nih.gov Pyrazole derivatives have emerged as potent and selective inhibitors of these enzymes. nih.govnih.gov

A series of pyrazole derivatives were synthesized and evaluated as TNAP inhibitors, leading to the discovery of compounds with IC50 values as low as 5 nM. nih.gov Hit-to-lead optimization of an initial screening hit resulted in a compound that was approximately 200 times more potent and showed high selectivity for TNAP over the related placental isozyme (PLAP). nih.gov

In another study, newly synthesized aryl pyrazole derivatives were investigated for their effects on various isozymes of APs and NPPs. nih.gov The findings revealed that these compounds were effective inhibitors, with many showing selective inhibition of TNAP. nih.gov This selective inhibition suggests that these pyrazole analogues could be valuable tools for studying the roles of these enzymes and for developing therapies for diseases related to abnormal calcification. nih.govnih.gov

Table 3: Inhibition of Tissue-Nonspecific Alkaline Phosphatase (TNAP) by Pyrazole Derivatives Data sourced from reference nih.gov

| Compound | Description | TNAP IC50 (nM) |

|---|---|---|

| 9v | Optimized pyrazole amide derivative | 5 |

| Screening Hit 1 | Initial pyrazole screening hit | ~1000 (1µM) |

| Levamisole | Known non-selective TNAP inhibitor | 16000 (16µM) |

| Theophylline | Known non-selective TNAP inhibitor | 82000 (82µM) |

DNA Gyrase and Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN)

Analogues of the pyrazole scaffold have been investigated for their inhibitory effects on crucial bacterial enzymes, including DNA gyrase and Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN).

DNA Gyrase: Certain pyrazole derivatives have demonstrated antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV. nih.gov For instance, the compound 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole 16 was found to possess potent antibacterial and selective inhibitory activity against bacterial topoisomerases. nih.gov Many of these synthesized pyrazole derivatives were effective against clinically isolated quinolone- or coumarin-resistant Gram-positive bacteria. nih.gov

Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN): MTAN is a critical enzyme in bacterial metabolism, playing an integral role in the activated methyl cycle, which is essential for recycling adenine (B156593) and methionine. nih.govnih.gov The enzyme catalyzes the irreversible cleavage of the glycosidic bond in 5'-methylthioadenosine (MTA) and S-adenosylhomocysteine (SAH). uniprot.orgdrugbank.com This activity is vital for numerous metabolic pathways, including the synthesis of polyamines, vitamins, and the universal quorum-sensing signal, autoinducer-2 (B1199439) (AI-2). nih.govnih.gov Inhibition of MTAN can disrupt these pathways, leading to reduced biofilm formation and attenuated virulence, making it a target for the development of novel broad-spectrum antimicrobials. nih.govnih.gov While various substrate analogues have been identified as effective inhibitors of MTAN, specific studies detailing the inhibitory action of this compound analogues against this enzyme are not extensively documented in the available literature.

Carbonic Anhydrase (CA) Inhibition

The 3-(2-hydroxyphenyl)pyrazole scaffold is a key feature in a number of compounds designed as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govrsc.org Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including glaucoma and tumorigenesis. nih.govrsc.orgnih.govsemanticscholar.org

Several studies have demonstrated that pyrazole-based benzenesulfonamides exhibit potent inhibitory activity against various hCA isoforms, including the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. nih.govrsc.org The structure-activity relationship (SAR) of these analogues reveals that substitutions on the pyrazole and phenyl rings significantly influence potency and selectivity.

Notably, the presence of a 2-hydroxy-5-methylphenyl substituent at the 3-position of the pyrazole ring, as seen in compound 4c , was found to be beneficial for hCA IX inhibitory activity. nih.gov Further modifications, such as the inclusion of fluorine and hydroxyl groups on the phenyl ring at position 3 of the pyrazole core, have yielded compounds with low micromolar to nanomolar inhibitory concentrations against hCAII, hCAIX, and hCAXII. rsc.org For example, compound 4j , which features methyl and fluorine substitutions, demonstrated potent inhibition against all three tested isoforms. rsc.org

Below is a table summarizing the inhibitory activities of selected 3-(2-hydroxyphenyl)pyrazole analogues against different human carbonic anhydrase isoforms.

| Compound | Substituents | Target Isoform | Inhibition Value (Ki or IC50) | Reference |

|---|---|---|---|---|

| 4c (N-[4-(aminosulfonyl)phenyl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide) | 3-(2-hydroxy-5-methylphenyl), 5-(N-[4-(aminosulfonyl)phenyl]carboxamide) | hCA IX | Ki: 111.9 nM | nih.gov |

| 5f (N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide) | 3-(5-chloro-2-hydroxyphenyl), 5-(N-{2-[4-(aminosulfonyl)phenyl]ethyl}carboxamide) | hCA IX | Ki: 61.3 nM | nih.gov |

| 4j | Phenyl ring at position 3 substituted with hydroxyl and fluorine | hCA II | IC50: 0.39 µM | rsc.org |

| 4j | Phenyl ring at position 3 substituted with hydroxyl and fluorine | hCA IX | IC50: 0.15 µM | rsc.org |

| 4j | Phenyl ring at position 3 substituted with hydroxyl and fluorine | hCA XII | IC50: 0.28 µM | rsc.org |

| 4e | 3-(2-hydroxyphenyl), 5-(2-methoxyphenyl) | hCA II | IC50: 0.75 µM | rsc.org |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.govnih.gov The overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. nih.govnih.gov Consequently, inhibiting XO is a primary therapeutic strategy for managing these conditions. nih.gov The enzyme contains a molybdenum cofactor at its active site, which is crucial for its catalytic activity. nih.gov While various heterocyclic compounds and natural phenolics have been identified as XO inhibitors, there is no specific information in the provided search results detailing the direct inhibitory activity of this compound analogues against xanthine oxidase. nih.govacs.org

Receptor Interaction and Modulation

Cannabinoid Receptor (CB1/CB2) Binding

The pyrazole core is a well-established scaffold for ligands targeting the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes. nih.govresearchgate.netmdpi.com Analogues based on this structure have been developed as antagonists, inverse agonists, and partial agonists with varying degrees of affinity and selectivity. elsevierpure.comnih.gov

Structure-activity relationship studies on 3-substituted pyrazole analogues of the CB1 antagonist rimonabant (B1662492) revealed that most compounds exhibited selectivity for the CB1 receptor, with many having poor affinity for the CB2 receptor. nih.govresearchgate.net The binding affinity for some of these CB1-selective analogues was in the range of 45–290 nM. nih.gov

Other series, such as 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, have produced highly potent and selective CB1 ligands. elsevierpure.com For example, compound 26 was identified as a highly selective ligand for the hCB1 receptor, while compound 30 was the most potent hCB1 ligand in its series, with a Ki of 5.6 nM, and functioned as an inverse agonist. elsevierpure.com The N-cyclohexyl group at the 3-carboxamide position was found to be a key determinant for hCB2 selectivity. elsevierpure.com Furthermore, research into 1,3-disubstituted pyrazoles has led to the discovery of partial agonists for both CB1 and CB2 receptors. nih.gov

The table below presents binding affinity data for selected pyrazole analogues at human cannabinoid receptors.

| Compound | Description | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) | Reference |

|---|---|---|---|---|---|

| 30 | 1-(2,4-Dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | 5.6 | >1000 | >178 | elsevierpure.com |

| 26 | 1-(2,4-Dichlorophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide | 15.8 | 2223 | 140.7 | elsevierpure.com |

| O-4338 | 3-substituted pyrazole analogue (dihydrooxazole moiety) | 45 | >10000 | >222 | nih.gov |

| O-6668 | 3-substituted pyrazole analogue (oxazole moiety) | 290 | >10000 | >34 | nih.gov |

| 40 | 1,3-disubstituted pyrazole analogue | Reported as a potent partial agonist of hCB1 with ~5-fold peripheral selectivity. Specific Ki values not provided in abstract. | nih.gov |

Transient Receptor Potential Canonical (TRPC) Channel Modulation

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli. nih.gov They are categorized into several subfamilies, including TRPC (Canonical), TRPV (Vanilloid), and TRPA (Ankyrin). nih.gov These channels are targets for numerous natural compounds, and their modulation can influence various physiological processes. nih.gov For example, the study of capsaicin (B1668287) led to the identification of the TRPV1 receptor, a key target in pain research. nih.gov While the TRP channels represent important therapeutic targets, the available scientific literature from the search results does not provide specific information regarding the modulation of TRPC channels by this compound analogues.

G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that are crucial in regulating a multitude of physiological processes. nih.govunife.it Consequently, they are major targets for drug development. While direct studies on this compound analogues and their specific interactions with the broad range of GPCRs are not extensively detailed in the provided search results, the known activities of pyrazole derivatives suggest potential interactions. For instance, the antinociceptive effects of some pyrazole analogues have been linked to the activation of opioid receptors, which are a class of GPCRs. nih.gov Furthermore, pyrazole derivatives have been investigated for their effects on various physiological pathways that are modulated by GPCRs, such as those involving adrenoceptors (e.g., β3-adrenoceptors in lipolysis) and histamine (B1213489) receptors. nih.gov However, specific research delineating the direct binding and activation mechanisms of this compound analogues on specific GPCRs remains an area for further exploration.

Nuclear Receptor Ligand Activity

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. They are critical regulators of gene expression. Certain tetrasubstituted pyrazole derivatives have been identified as high-affinity ligands for the estrogen receptor (ER), a type of nuclear receptor. nih.gov

One notable derivative, a propylpyrazole triol (PPT), has demonstrated a remarkable 410-fold binding affinity preference for ERα over ERβ and functions as the first known ERα-specific agonist. nih.gov This selectivity is attributed to specific interactions between the pyrazole core and its substituents with the receptor's binding pocket. nih.gov Molecular modeling suggests that the C(3)-phenol of the pyrazole compound occupies the same binding pocket as the A-ring of estradiol. The selectivity for ERα is thought to arise from differences in the amino acid residues within the ligand-binding domains of ERα and ERβ, where ERα has a smaller residue, allowing for a more favorable interaction with the pyrazole ligand. nih.gov

These findings highlight the potential of the pyrazole scaffold to generate highly selective nuclear receptor ligands, which are valuable tools for dissecting the specific biological roles of receptor subtypes. nih.gov

Other Pharmacological Activities

Antipyretic and Analgesic Effects

Pyrazole derivatives have long been recognized for their antipyretic (fever-reducing) and analgesic (pain-relieving) properties. jmchemsci.comnih.gov Several studies have demonstrated the efficacy of various pyrazole analogues in preclinical models of fever and pain.

One study investigated a series of 1,3,5-trisubstituted pyrazole derivatives and found that they exhibited significant activity against hyperthermia and nociception in animal models. asianpubs.org Specifically, compounds 3e and 3h from this series were noted for their superior antipyretic and analgesic effects. asianpubs.org Another study on 3-methyl pyrazolone derivatives showed that all tested compounds significantly reversed hyperthermia, with compound PYZ2 (4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one) being particularly effective, showing a response similar to the standard drug paracetamol. nih.gov

In terms of analgesia, the same PYZ2 compound also displayed a prominent analgesic response in both tail-flick and acetic acid-induced writhing tests. nih.gov A novel pyrazole derivative, FR140423 (3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole), demonstrated dose-dependent anti-hyperalgesic effects that were five times more potent than indomethacin. nih.gov Interestingly, FR140423 also produced an analgesic effect in the tail-flick test, which was blocked by the opioid antagonist naloxone, suggesting a unique mechanism involving opioid pathways. nih.gov The antinociceptive effects of other pyrazole analogues have also been linked to the activation of opioid receptors and the blockage of acid-sensing ion channels. nih.gov

| Compound | Activity | Key Findings | Reference |

|---|---|---|---|

| PYZ2 | Analgesic & Antipyretic | Showed prominent analgesic response and reversed hyperthermia similar to standard drugs. | nih.gov |

| FR140423 | Analgesic | 5-fold more potent than indomethacin; effect blocked by naloxone. | nih.gov |

| Compounds 3e and 3h | Analgesic & Antipyretic | Disclosed better anti-inflammatory, analgesic and antipyretic activities. | asianpubs.org |

Antidiabetic and Antihyperglycemic Potential

The potential of pyrazole derivatives as antidiabetic agents is an emerging area of research. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes involved in carbohydrate digestion. One study focused on a pyrazolobenzothiazine derivative, Compound S1 , as a potential antidiabetic agent by targeting α-glucosidase and α-amylase, enzymes that break down carbohydrates into glucose. nih.gov In silico molecular docking studies showed that Compound S1 had a high binding affinity for both enzymes. nih.gov In vivo studies in mice demonstrated that Compound S1 helped lower blood glucose levels to 110–115 mg/dL, increased insulin (B600854) levels, and improved other biochemical markers like cholesterol and glycated hemoglobin. nih.gov

Another study reported on a series of acyl pyrazole sulfonamides as α-glucosidase inhibitors. frontiersin.org All synthesized compounds were found to be more potent inhibitors than the standard drug, acarbose, with IC₅₀ values ranging from 1.13 to 28.27 µM. Compound 5a was the most active, with an IC₅₀ value of 1.13 µM. frontiersin.org These findings suggest that pyrazole-based compounds are promising scaffolds for developing new antihyperglycemic agents.

| Compound | Mechanism | Key Findings | Reference |

|---|---|---|---|

| Compound S1 | α-glucosidase and α-amylase inhibition | Lowered blood glucose (110-115 mg/dL) and increased insulin in mice. | nih.gov |

| Compound 5a | α-glucosidase inhibition | Showed potent inhibition with an IC₅₀ value of 1.13 µM. | frontiersin.org |

Neuroprotective Properties

Pyrazolol derivatives are gaining significant attention for their neuroprotective effects. nih.gov Research has shown that these compounds can protect neurons from damage in models of neurodegenerative diseases and ischemic stroke. A study on 20 synthesized pyrazolol derivatives found that most demonstrated antioxidant capabilities, which is a key mechanism for neuroprotection. nih.gov The methyl-substituted compound Y12 (3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol) showed exceptional antioxidant capacity and significant neuroprotective effects in a cell injury model. nih.gov In an animal model of stroke, Y12 was also able to significantly reduce the infarct area. nih.gov

Another study investigated pyrazole derivatives for their potential to protect against toxicity induced by β-amyloid, a peptide implicated in Alzheimer's disease. ijper.org In a neuroblastoma cell line, synthesized compounds C5 and C8 were found to inhibit apoptosis (programmed cell death) induced by β-amyloid and protect the neural cells from damage. ijper.org Furthermore, pyrazolo[3,4-d]pyridazine derivatives have been shown to exhibit significant neuroprotection against neurotoxin-induced cell death in neuroblastoma cells, with compound 5e showing more than 100% relative neuroprotection. researchgate.net This neuroprotective activity is often linked to the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.net

Antioxidant Activity

The antioxidant activity of pyrazole derivatives is a well-documented and significant aspect of their pharmacological profile. researchgate.netnih.gov This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. researchgate.netnih.gov The ability to scavenge free radicals is crucial, as oxidative stress is implicated in numerous diseases.

Several studies have synthesized novel pyrazole derivatives and confirmed their antioxidant potential. For instance, a series of pyrazolo-enaminones and bipyrazoles showed good antioxidant activity in the DPPH assay. researchgate.net Another study on 1,3,5-trisubstituted pyrazoles also reported noteworthy antioxidant capabilities. asianpubs.org Research on pyrazolol derivatives highlighted that a methyl-substituted compound, Y12 , exhibited exceptional free radical scavenging activity in DPPH, ABTS, and ORAC assays. nih.gov The presence of a hydroxyl group on the phenyl ring attached to the pyrazole core is often considered a key structural feature contributing to the antioxidant properties of these compounds.

| Compound Series/Name | Assay | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo-enaminones and bipyrazoles | DPPH | Showed good free radical scavenging activity. | researchgate.net |

| 4,5-Dihydropyrazole-1-carbothioamide derivative XIV | DPPH | Exhibited good antioxidant activity at low concentrations. | nih.gov |

| Y12 | DPPH, ABTS, ORAC | Demonstrated exceptional antioxidant capacity. | nih.gov |

| Pyrazole derivatives linking with imidazo(1,2-a) pyridine | DPPH | Showed excellent or moderate activity compared to ascorbic acid. | jmchemsci.com |

Structure Activity Relationship Sar Studies

Elucidating Structural Determinants for Biological Efficacy

The inherent biological potential of the pyrazole (B372694) scaffold stems from its unique chemical properties. The pyrazole ring, containing both a pyrrole-like NH group and a pyridine-like nitrogen atom, can function as both a hydrogen bond donor and acceptor. mdpi.comnih.gov This dual capability is a critical determinant for molecular recognition and binding to the active sites of various enzymes and receptors, which are frequent targets for pyrazole-based drugs. mdpi.comresearchgate.net

Impact of Substituent Effects on Bioactivity

The biological activity of pyrazole derivatives is not static; it is dynamically influenced by the nature and placement of substituents on the heterocyclic and aromatic rings. researchgate.netnih.gov These appended chemical groups can alter the molecule's steric, electronic, and lipophilic properties, thereby dictating its interaction with biological targets and ultimately its pharmacological profile.

Substitutions on the pyrazole ring are pivotal in modulating bioactivity. Electrophilic substitution reactions typically occur at the C4 position of the pyrazole ring. mdpi.comglobalresearchonline.net The N1 position is also a key site for modification. An unsubstituted N1 position maintains the ring's ability to act as a hydrogen bond donor, a feature that can be crucial for anchoring the molecule in a protein's active site. mdpi.comnih.gov Conversely, introducing a substituent at the N1 position (N-substitution) abolishes this hydrogen-donating capacity, which can either increase or decrease activity depending on the specific target's binding requirements. mdpi.com

Studies on related 3,5-diarylpyrazoles have provided significant insights. For example, in the context of meprin α inhibition, introducing small alkyl groups like methyl at position 3(5) led to a decrease in inhibitory activity compared to the unsubstituted parent compound. nih.gov This suggests that even minor steric changes at this position can disrupt optimal binding.

| Position on Pyrazole Ring | Substituent Type | Observed Impact on Bioactivity | Reference |

|---|---|---|---|

| N1 | Unsubstituted (-H) | Acts as both H-bond donor and acceptor, often crucial for binding. | mdpi.comnih.gov |

| N1 | Alkyl/Aryl Group | Abolishes H-bond donor capability; modulates lipophilicity and steric fit. | mdpi.com |

| C3/C5 | Methyl or Benzyl Group | Decreased inhibitory activity against meprin α. | nih.gov |

| C3/C5 | Cyclopentyl Group | Maintained inhibitory activity similar to unsubstituted phenyl against meprin α. | nih.gov |

| C3/C5 | Trifluoromethyl (CF3) Group | Can switch tautomeric preference and is found in potent antibacterial agents. | nih.govnih.gov |

For the specific compound 3-(2-Hydroxy-5-methylphenyl)pyrazole, the substituents on the phenyl ring are critical drivers of its potential biological effects. Phenolic compounds, in general, owe much of their bioactivity to the hydroxyl (-OH) group attached to the aromatic ring. researchgate.net

The phenolic hydroxyl group at the ortho-position is a key functional feature. It can act as a potent hydrogen bond donor, forming critical interactions with amino acid residues in the active sites of enzymes. nih.gov Furthermore, the hydroxyl group is central to the antioxidant properties of phenolic compounds. researchgate.net Its presence, combined with a system of delocalized electrons from the aromatic ring, is often essential for antimicrobial and other biological activities.

The methyl group at the para-position (C5 of the phenyl ring) also plays a significant role. As an electron-donating group, it can modify the electronic environment of the phenyl ring. nih.gov Its steric bulk, though modest, can influence the molecule's conformation and how it fits into a target's binding pocket. In some kinase inhibitors, the presence of a methyl group has been shown to be significant for achieving high potency. mdpi.com

The principles of substituent effects extend to more complex, fused pyrazole systems like indazoles (a pyrazole fused to a benzene (B151609) ring) and pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com In these rigid structures, substituents direct the interaction with biological targets with high specificity. For instance, in the development of p38 MAP kinase inhibitors based on a 5-aminopyrazole core, the presence of a 2,4-difluorophenyl substituent was found to enhance potency. mdpi.com Similarly, methylation at the N1 position of the pyrazole ring also led to an improvement in activity in certain series. mdpi.com These findings underscore that even in larger, fused scaffolds, small substituent changes can have profound pharmacological consequences.

| Fused System Example | Substituent | Position | Pharmacological Impact | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole (p38MAPK Inhibitor) | 2,4-difluorophenyl | - | Increased inhibitory potency. | mdpi.com |

| 5-Aminopyrazole (p38MAPK Inhibitor) | Methyl | N1 of pyrazole | Increased inhibitory potency. | mdpi.com |

| 5-Aminopyrazole Carboxamides | Electron-withdrawing groups | On phenyl rings | Beneficial for anti-tubercular activity. | mdpi.com |

Scaffold Modifications and Their Pharmacological Implications

Altering the core pyrazole scaffold through strategies like ring fusion is a powerful approach in drug discovery to create novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govresearchgate.net

Fusing the pyrazole ring with other aromatic or heterocyclic rings gives rise to a diverse family of compounds with significant therapeutic applications. nih.gov The fusion of a benzene ring results in indazole, the scaffold found in the migraine drug Zavegepant and the anti-pain medication Bendazac. nih.gov Fusing with a pyrimidine (B1678525) ring can yield pyrazolopyrimidines, which are key structures in many protein kinase inhibitors. mdpi.com